1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide
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Description
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H29N5O2 and its molecular weight is 419.529. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 6457±550 °C, a density of 113±01 g/cm3, and a pKa of 873±010 . These properties may influence the compound’s bioavailability.
Result of Action
Some imidazole derivatives have been reported to show moderate to high antibacterial and antifungal activity , suggesting that this compound may have similar effects.
Action Environment
One study mentioned that the synthesis of certain imidazole derivatives can be conducted under solvent-free conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(4-morpholin-4-ylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c30-24(25-19-5-7-20(8-6-19)29-13-15-31-16-14-29)18-9-11-28(12-10-18)17-23-26-21-3-1-2-4-22(21)27-23/h1-8,18H,9-17H2,(H,25,30)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNZGGONMBDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.